S-Benzyl(2-2H1)DL-cysteine
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Overview
Description
S-Benzyl(2-2H1)DL-cysteine: is a derivative of the amino acid cysteine, where the sulfur atom is bonded to a benzyl group. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Benzyl(2-2H1)DL-cysteine typically involves the reaction of DL-cysteine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: S-Benzyl(2-2H1)DL-cysteine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Compounds with different functional groups replacing the benzyl group.
Scientific Research Applications
Chemistry: S-Benzyl(2-2H1)DL-cysteine is used as a building block in organic synthesis and as a ligand in coordination chemistry .
Biology: In biological research, this compound is used to study the role of cysteine derivatives in protein structure and function .
Industry: The compound is used in the production of various pharmaceuticals and as an intermediate in the synthesis of other chemical compounds .
Mechanism of Action
The mechanism of action of S-Benzyl(2-2H1)DL-cysteine involves its interaction with cysteine residues in proteins. The benzyl group can modify the reactivity of the sulfur atom, affecting the protein’s function. This compound can inhibit enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
- S-Benzyl-L-cysteine
- S-Benzyl-D-cysteine
- S-Benzylglutathione
Comparison: S-Benzyl(2-2H1)DL-cysteine is unique due to its deuterium-labeled hydrogen atom, which can be used in isotopic labeling studies. This feature distinguishes it from other similar compounds and makes it valuable in research applications that require precise tracking of molecular interactions .
Properties
CAS No. |
57866-70-3 |
---|---|
Molecular Formula |
C10H13NO2S |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
2-amino-3-benzylsulfanyl-2-deuteriopropanoic acid |
InChI |
InChI=1S/C10H13NO2S/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/i9D |
InChI Key |
GHBAYRBVXCRIHT-QOWOAITPSA-N |
Isomeric SMILES |
[2H]C(CSCC1=CC=CC=C1)(C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(C(=O)O)N |
Origin of Product |
United States |
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